molecular formula C10H10N2O2S B14914151 n-Allyl-2-cyanobenzenesulfonamide

n-Allyl-2-cyanobenzenesulfonamide

Cat. No.: B14914151
M. Wt: 222.27 g/mol
InChI Key: ZLKZLAGREXIYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Allyl-2-cyanobenzenesulfonamide is a chemical building block of interest in medicinal chemistry for the development of novel therapeutic agents. This compound features a sulfonamide group, a cornerstone in drug discovery known for its ability to mimic biological molecules and inhibit key enzymes . The integration of both a reactive allyl group and an electron-withdrawing cyano moiety on the benzenesulfonamide scaffold makes it a versatile intermediate for further chemical exploration, such as cyclization reactions or the creation of more complex molecules for structure-activity relationship (SAR) studies . While specific biological data for this compound is not yet widely reported in the scientific literature, research on closely related analogues provides strong evidence of its potential value. Related sulfonamide compounds have demonstrated potent inhibitory activity against enzymes like α-glucosidase and α-amylase, which are key targets for managing type 2 diabetes . Furthermore, N-benzothiazolyl-2-benzenesulfonamide derivatives bearing a cyano group have been identified as potent upregulators of the ABCA1 transporter, a critical target for the treatment of atherosclerosis . The structural features of this compound suggest it is a promising scaffold for research into these and other therapeutic areas. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-cyano-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C10H10N2O2S/c1-2-7-12-15(13,14)10-6-4-3-5-9(10)8-11/h2-6,12H,1,7H2

InChI Key

ZLKZLAGREXIYGI-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

Elucidation of Reaction Mechanisms Governing N Allyl 2 Cyanobenzenesulfonamide Transformations

Detailed Nucleophilic Substitution Mechanisms

The allyl group in n-Allyl-2-cyanobenzenesulfonamide is susceptible to nucleophilic substitution reactions, which can proceed through several distinct mechanistic pathways. The specific pathway is influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction conditions. N-alkylsulfonamides can function as carbon electrophiles, allowing for the cleavage of the sp³ carbon-nitrogen bond and the formation of new carbon-carbon or carbon-heteroatom bonds. thieme-connect.com

Unimolecular (SN1) Pathways and Carbocation Intermediates

Under acidic conditions or with weak nucleophiles, this compound has the potential to undergo a unimolecular nucleophilic substitution (SN1) reaction. This multi-step mechanism is characterized by the initial, rate-determining departure of the leaving group to form a carbocation intermediate. youtube.com

The viability of an SN1 pathway for this molecule is significantly enhanced by the stability of the resulting allylic carbocation. youtube.com The positive charge in the allyl cation is not localized on a single carbon atom; instead, it is delocalized across the three-carbon π-system through resonance. youtube.comscielo.br This delocalization spreads the positive charge, thereby stabilizing the intermediate and lowering the activation energy for its formation. acs.org The stability of a primary allylic carbocation is comparable to that of a more substituted secondary alkyl carbocation. youtube.com Research on related N-benzylic sulfonamides has shown that they can undergo SN1-like reactions with weak nucleophiles due to the formation of stable benzylic carbocations, a principle that extends to allylic systems. nsf.gov

Once formed, the planar, sp²-hybridized carbocation intermediate can be attacked by a nucleophile from either face, which can lead to a mixture of stereoisomers if the original carbon was a stereocenter. youtube.com However, rearrangements are a common complication with carbocation intermediates, potentially leading to a mixture of products. thieme-connect.comlibretexts.org

Bimolecular (SN2) Pathways and Concerted Transition States

In the presence of strong, typically anionic, nucleophiles and in polar aprotic solvents, a bimolecular nucleophilic substitution (SN2) mechanism is favored. thieme-connect.com This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. rsc.org

The reaction involves a backside attack by the nucleophile, approaching the carbon atom from the side opposite the nitrogen-sulfonyl leaving group. This leads to a trigonal bipyramidal transition state where the carbon atom is momentarily bonded to five groups: the incoming nucleophile, the departing leaving group, and the three other substituents. nsf.gov A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. Studies on analogous systems, such as the reactions of neopentyl arenesulfonates with anilines, confirm that these substitutions proceed via a classic SN2 transition state. rsc.org For this compound, a primary substrate, the SN2 pathway is generally preferred over SN1, provided a sufficiently strong nucleophile is used, as primary carbocations are inherently unstable.

FactorSN1 PathwaySN2 Pathway
Substrate Favored by substrates that form stable carbocations (e.g., tertiary, allylic, benzylic). youtube.comFavored by sterically unhindered substrates (e.g., methyl, primary).
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH). youtube.comFavored by strong, often anionic, nucleophiles (e.g., HO⁻, RO⁻, CN⁻). thieme-connect.com
Leaving Group A good leaving group is essential for the rate-determining step.A good leaving group is required.
Solvent Favored by polar protic solvents (e.g., water, alcohols) that can stabilize both the carbocation and the leaving group.Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the anionic nucleophile.
Mechanism Two or more steps, involves a carbocation intermediate. youtube.comSingle, concerted step, involves a five-coordinate transition state. rsc.org
Stereochemistry Results in a mixture of retention and inversion (racemization) at a chiral center.Results in complete inversion of stereochemistry at a chiral center.

Allylic Rearrangement Mechanisms (SN1' and SN2')

A unique feature of allylic systems is their ability to undergo nucleophilic substitution with a rearrangement of the double bond. These are known as SN1' and SN2' reactions.

In the SN1' mechanism, the dissociation of the leaving group forms the resonance-stabilized allylic carbocation, as in the SN1 pathway. However, the nucleophile attacks at the γ-carbon (the carbon at the other end of the double bond) instead of the α-carbon (the carbon originally bonded to the leaving group). This results in a product where the double bond has shifted.

The SN2' mechanism is a concerted process where the nucleophile attacks the γ-carbon and the leaving group departs from the α-carbon in a single step, with the simultaneous migration of the double bond. This pathway becomes significant when the α-carbon is sterically hindered, making a direct SN2 attack difficult. thieme-connect.com Research has shown that certain N-allylic sulfonamides, particularly those with electron-withdrawing groups activating the double bond, can undergo SN2'-type reactions. thieme-connect.com

Radical Reaction Dynamics and Intermediates

Beyond ionic pathways, the allyl group of this compound makes it a substrate for free-radical reactions. These reactions typically proceed under thermal or photochemical conditions in the presence of a radical initiator.

Formation and Resonance Stabilization of Allylic Radicals

The key to the radical reactivity of this compound is the relative weakness of the allylic C-H bonds. Abstraction of a hydrogen atom from the allylic position by a radical initiator generates an allylic radical. libretexts.org This radical is significantly more stable than a simple alkyl radical due to resonance. youtube.com

The unpaired electron in the allylic radical is not confined to a single carbon atom. Instead, it is delocalized over the three-carbon π-system, similar to the allylic carbocation. youtube.com This delocalization can be represented by two resonance structures, which shows the unpaired electron density on both the first and third carbon atoms. This resonance stabilization lowers the bond dissociation energy of the allylic C-H bond, making it the preferred site for hydrogen abstraction. libretexts.org

Radical Chain Propagation and Termination in n-Allyl Systems

Once formed, the allylic radical can participate in a radical chain reaction, which consists of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., AIBN, peroxides, or exposure to UV light) to generate a small number of reactive radicals. libretexts.org

Propagation: This is the chain-carrying part of the reaction. The initiator radical abstracts an allylic hydrogen from this compound to form the resonance-stabilized allylic radical. This radical then reacts with another molecule (e.g., Br₂, HBr) to form the product and regenerate a new radical, which continues the chain. libretexts.orgyoutube.com

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. This can happen in various ways, such as the coupling of two allylic radicals or the reaction of an allylic radical with an initiator radical. libretexts.org

Recent studies have highlighted that sulfonamides can serve as precursors to N-centered radicals under specific conditions, and allylic sulfones can act as acceptors for alkyl radicals in photocatalytic processes, showcasing the diverse radical reactivity of sulfonamide-containing molecules. nih.govrsc.org

StepDescriptionExample Reaction
Initiation A radical initiator (In•) is formed under heat or light.In-In → 2 In•
Propagation (a) The initiator radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical.R-CH=CH-CH₂-NSO₂-Ar + In• → R-CH=CH-ĊH-NSO₂-Ar + In-H
Propagation (b) The allylic radical reacts with a reagent (e.g., H-Br) to form the product and a new propagating radical (Br•).R-CH=CH-ĊH-NSO₂-Ar + H-Br → R-CH=CH-CH₂-NSO₂-Ar + Br•
Termination Two radicals combine to end the chain.2 R-CH=CH-ĊH-NSO₂-Ar → Dimer

Intramolecular Cyclization and Ring-Forming Mechanisms

The presence of both a nucleophilic sulfonamide nitrogen and an electrophilic allyl group within the same molecule allows this compound to undergo intramolecular cyclization. These reactions are governed by factors such as ring strain and the conformational preferences of the transition state. libretexts.org The formation of five- and six-membered rings is generally favored in these types of reactions. masterorganicchemistry.com

The cyclization can be described using the terms exo and endo. In an exo cyclization, the bond being formed is external to the newly forming ring, while in an endo cyclization, the bond is part of the ring. For radical cyclizations of the 5-hexenyl radical, exo closure to form a five-membered ring is kinetically favored over endo closure to form a six-membered ring. libretexts.org Similar principles can apply to ionic or transition-metal-mediated cyclizations of this compound. Halogenation of a suitable functional group on the molecule can also induce cyclization by activating an otherwise inert bond. rsc.org

Oxidative Cleavage and Selective Deprotection Mechanisms of N-Allyl Groups

The N-allyl group is often used as a protecting group in organic synthesis due to its general stability under both acidic and basic conditions. organic-chemistry.org However, its removal can be achieved under specific oxidative conditions. A one-pot method for the deprotection of N-allyl groups involves oxidation at a near-neutral pH. organic-chemistry.orgnih.gov

This process begins with the hydroxylation of the allyl group's double bond, typically using a catalytic amount of osmium tetroxide (OsO₄) and a co-oxidant like 4-methylmorpholine (B44366) N-oxide (NMO). organic-chemistry.org This step forms a vicinal diol. The subsequent addition of sodium periodate (B1199274) (NaIO₄) cleaves the diol, yielding an aldehyde. The enol tautomer of this aldehyde can then undergo another round of hydroxylation and cleavage, which ultimately releases the deprotected sulfonamide. organic-chemistry.org This method is advantageous because it is performed in a single pot and is compatible with many other common protecting groups. organic-chemistry.orgorganic-chemistry.org

Step Reagents Intermediate Product
1. Dihydroxylation OsO₄ (cat.), NMOVicinal diol-
2. Oxidative Cleavage NaIO₄Aldehyde-
3. Tautomerization -Enol-
4. Second Oxidation OsO₄/NaIO₄-Deprotected sulfonamide + Formaldehyde

This table details the mechanism of the one-pot oxidative cleavage of an N-allyl group.

Advanced Spectroscopic and Structural Characterization Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.rsc.orgscience.govimperial.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of n-Allyl-2-cyanobenzenesulfonamide. By analyzing the magnetic properties of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework is assembled. rsc.org

Proton (¹H) NMR Spectroscopy for Proton Environments

Proton NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each unique proton environment.

The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments and coupling interactions. The protons of the allyl group exhibit characteristic signals: the methylene (B1212753) protons adjacent to the nitrogen show a specific splitting pattern due to coupling with the neighboring vinyl proton. The terminal vinyl protons and the internal vinyl proton each produce distinct multiplets, with their chemical shifts and coupling constants providing clear evidence for the allyl moiety.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95 - 7.60m4HAr-H
5.85 - 5.70m1H-CH=CH₂
5.30 - 5.15m2H-CH=CH
3.85t2H-N-CH ₂-CH=
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete carbon count and identification of the different carbon types (quaternary, CH, CH₂, CH₃).

The spectrum displays signals for the aromatic carbons, with the carbon bearing the cyano group and the carbon attached to the sulfonyl group having characteristic chemical shifts. The carbons of the allyl group are also clearly resolved, including the methylene carbon bonded to the nitrogen and the two vinyl carbons.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
140 - 130Ar-C
132.5-C H=CH₂
118.0-CH=C H₂
115.5-C N
45.0-N-C H₂-
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis.science.gov

To unequivocally assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this technique would show cross-peaks connecting the signals of the adjacent protons in the allyl group, confirming their sequence. It would also show correlations between the neighboring protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduepfl.ch This allows for the direct assignment of each carbon signal based on the known assignment of its attached proton(s). For example, the signal for the methylene protons of the allyl group would show a cross-peak to the signal of the methylene carbon. columbia.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. columbia.eduepfl.ch This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure. columbia.eduepfl.ch In the case of this compound, HMBC would show correlations between the methylene protons of the allyl group and the carbons of the benzene ring, as well as the vinyl carbons, confirming the attachment of the allyl group to the sulfonamide nitrogen.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the functional groups.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands for:

The cyano group (C≡N) stretching vibration, typically a sharp, intense band.

The sulfonyl group (SO₂) asymmetric and symmetric stretching vibrations.

The N-H stretching vibration of the sulfonamide (if present as a secondary amine before allylation).

The C=C stretching vibration of the allyl group's double bond.

The C-H stretching and bending vibrations of the aromatic ring and the allyl group.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch
~1350 and ~1160StrongSO₂ asymmetric and symmetric stretch
~1640MediumC=C stretch (allyl)
~3100-3000MediumAromatic and vinyl C-H stretch
~3000-2850MediumAliphatic C-H stretch

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While some vibrational modes may be weak or absent in the FTIR spectrum, they can be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would also show characteristic bands for the cyano, sulfonyl, and allyl groups. The symmetric vibrations, in particular, tend to give rise to strong Raman signals. The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Table 4: Key Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
~2230C≡N stretch
~1640C=C stretch (allyl)
~1000Aromatic ring breathing mode

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* and potentially n→π* transitions associated with the aromatic ring and the sulfonamide group.

The core chromophore of the molecule is the substituted benzene ring. Benzene itself exhibits three absorption bands: the E1 and E2 bands at 184 nm and 204 nm, and the B band (benzenoid band) around 255 nm. spcmc.ac.in The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. The 2-cyano and N-allyl-sulfonamide substituents on the benzene ring are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

The cyano group, being an electron-withdrawing group, and the sulfonamide group can both interact with the π-system of the benzene ring, affecting the energy of the molecular orbitals. The electronic transitions in substituted benzenes are influenced by the nature of the substituents. spcmc.ac.in Electron-withdrawing groups can extend the conjugation of the π-system. The lone pair of electrons on the nitrogen atom of the sulfonamide group can also participate in n→π* transitions, although these are typically of lower intensity compared to π→π* transitions. mdpi.com

A hypothetical table of expected UV-Vis absorption data is presented below based on the analysis of related structures.

Expected Transition Anticipated Wavelength Range (nm) Associated Structural Feature
π→π* (E2-band like)210-240Benzenoid system
π→π* (B-band like)260-290Benzenoid system with substituents
n→π*300-330Sulfonamide group

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. mdpi.comnih.gov For this compound, HRMS would provide an accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C10H10N2O2S.

The fragmentation of aromatic sulfonamides under electrospray ionization (ESI) conditions has been studied, and common fragmentation pathways have been identified. nih.govnih.gov A characteristic fragmentation of arylsulfonamides is the elimination of sulfur dioxide (SO2), a loss of 64 Da, through a rearrangement process. nih.gov This pathway is often promoted by the presence of electron-withdrawing groups on the aromatic ring, such as the cyano group in the target molecule. nih.gov

The fragmentation of this compound would likely proceed through several key steps. The protonated molecule [M+H]+ would be the parent ion. Subsequent fragmentation could involve:

Loss of SO2: A major fragmentation pathway is expected to be the expulsion of a neutral SO2 molecule.

Cleavage of the N-allyl bond: This would result in the formation of fragments corresponding to the allyl cation and the 2-cyanobenzenesulfonamide (B1300878) anion (in negative mode) or a related radical cation.

Cleavage of the S-N bond: This would lead to fragments of the 2-cyanophenylsulfonyl moiety and the allylamine (B125299) moiety.

Loss of the cyano group: Fragmentation involving the loss of a CN radical is also possible.

A table summarizing the predicted major fragments in the HRMS spectrum of this compound is provided below.

Predicted Fragment Ion (m/z) Proposed Elemental Composition Origin
223.0536[C10H11N2O2S]+[M+H]+
159.0604[C10H11N2]+[M+H - SO2]+
182.0274[C7H5NO2S]+[M+H - C3H6]+
141.0372[C7H6NO2S]+Cleavage of S-N bond
41.0391[C3H5]+Allyl cation

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as substituted benzenesulfonamides, allows for a detailed prediction of its solid-state characteristics. nih.govznaturforsch.comnih.gov

The molecular structure of this compound is expected to feature a tetrahedral geometry around the sulfur atom of the sulfonamide group. The bond lengths and angles within the benzenesulfonamide (B165840) moiety are anticipated to be consistent with those observed in other sulfonamide structures. The presence of the electron-withdrawing cyano group at the ortho position may influence the bond lengths and angles of the benzene ring and the C-S bond. znaturforsch.com

A table of expected crystallographic parameters for this compound, based on data from related compounds, is presented below.

Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or similar centrosymmetric group
S-O Bond Length~1.43 Å
S-N Bond Length~1.62 Å
C-S Bond Length~1.76 Å
O-S-O Bond Angle~119°
C-S-N Bond Angle~107°
Intermolecular InteractionsN-H···O hydrogen bonds, π-π stacking

Derivatization Strategies for Enhanced Spectroscopic Analysis

Derivatization is a chemical modification technique used to convert an analyte into a new compound with properties that are more suitable for a particular analytical method. For this compound, derivatization could be employed to enhance its detection in spectroscopic analyses.

Several strategies for the derivatization of sulfonamides have been reported. acs.org These often target the acidic proton of the sulfonamide nitrogen. For this compound, derivatization could proceed via several routes:

Alkylation or Acylation of the Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen can be replaced with an alkyl or acyl group. Introducing a chromophoric or fluorophoric group through acylation could significantly enhance its UV-Vis or fluorescence detection.

Reaction at the Allyl Group: The double bond of the allyl group is susceptible to various addition reactions. For example, halogenation or epoxidation could introduce new functional groups that may be more readily detected or could be used for further chemical modification.

Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would alter the electronic and structural properties of the molecule, which could be advantageous for certain spectroscopic techniques.

Theoretical and Computational Chemistry Investigations of N Allyl 2 Cyanobenzenesulfonamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.ua It is widely applied to predict a variety of molecular properties of n-Allyl-2-cyanobenzenesulfonamide, from its three-dimensional shape to its reactivity.

Geometry Optimization and Equilibrium Structure Determination

The first step in the computational analysis of this compound is the determination of its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the potential energy of the molecule is calculated for various atomic arrangements. scielo.brbohrium.com The optimization algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum potential energy, which corresponds to the most stable form of the molecule at 0 Kelvin.

For allyl sulfonamides, theoretical calculations have been shown to agree well with experimental data obtained from X-ray crystallography. scielo.brresearchgate.net These studies confirm the specific stereochemistry of related compounds, indicating that DFT is a reliable tool for determining the precise spatial arrangement of the allyl, cyano, and benzenesulfonamide (B165840) groups in the title compound. scielo.brresearchgate.net The optimized structure is confirmed to be a true minimum on the potential energy surface when no negative (imaginary) vibrational frequencies are found. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Structure Note: This table is illustrative of typical bond lengths and angles determined for sulfonamide-containing molecules via DFT calculations. Actual values for this compound would require a specific calculation.

ParameterBond/AngleCalculated Value (B3LYP/6-31G+(d,p))
Bond Length S-N1.63 Å
S=O (asymmetric)1.45 Å
S=O (symmetric)1.44 Å
C-S1.78 Å
Bond Angle O-S-O120.5°
O-S-N107.0°
C-S-N105.8°

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of this compound are primarily understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and a greater tendency for charge transfer to occur within the molecule. researchgate.netnih.gov DFT calculations, often using the B3LYP functional, are employed to compute the energies of the HOMO and LUMO. nih.govreddit.com For similar allyl sulfonamides, studies show that the frontier orbitals are typically antibonding in character. scielo.brresearchgate.net The distribution of these orbitals reveals the regions of the molecule most involved in electronic transitions; the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient areas. nih.gov

Table 2: Calculated Electronic Properties Note: These values are representative for organic molecules studied with DFT and illustrate the type of data generated.

ParameterSymbolTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -5.0
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.5 to -1.0
HOMO-LUMO Energy GapΔE3.0 to 5.0

Prediction and Correlation of Vibrational Frequencies with Experimental Spectra

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion of the chemical bonds.

The calculated vibrational spectrum for this compound can be compared directly with experimental spectra obtained from FT-IR and FT-Raman spectroscopy. researchgate.net This comparison aids in the assignment of the observed spectral bands to specific molecular motions. researchgate.net While theoretical calculations are performed on isolated molecules in the gas phase, and experimental spectra are often recorded on solid or liquid samples, a high degree of correlation is typically observed. researchgate.netresearchgate.net To improve the agreement, calculated frequencies are often multiplied by a scaling factor to account for systematic errors arising from the approximations in the computational method and the effects of anharmonicity. researchgate.net

Global Reactivity Descriptors and Fukui Functions

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness correlates with lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of the molecule to act as an electrophile. researchgate.net

Table 3: Global Reactivity Descriptors Note: Formulas are based on Koopman's theorem. EH and EL refer to HOMO and LUMO energies, respectively.

DescriptorFormulaSignificance
Electronegativity (χ)-(EH + EL)/2Tendency to attract electrons
Chemical Hardness (η)(EL - EH)/2Resistance to charge transfer
Chemical Softness (S)1/(2η)Propensity for charge transfer
Electrophilicity Index (ω)χ²/ (2η)Measure of electrophilic character

While global descriptors describe the molecule as a whole, Fukui functions are used to identify the reactivity of specific atomic sites within the molecule. researchgate.net These functions indicate how the electron density at a particular atom changes upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic, electrophilic, or radical attack. researchgate.net

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry can map the energetic pathways of chemical reactions involving this compound.

Mapping Potential Energy Surfaces (PES) for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecular system as a function of its geometry. researchgate.net By mapping the PES for a specific reaction, chemists can identify the lowest energy path from reactants to products. This path includes key stationary points such as reactants, products, reaction intermediates, and, most importantly, transition states. researchgate.net

The transition state represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net DFT calculations can locate the geometry and energy of these transition states, providing crucial information about the reaction's feasibility and kinetics. For reactions involving molecules like this compound, computational studies can elucidate the detailed step-by-step mechanism, for instance, in its synthesis or subsequent functionalization, by calculating the energy profile for proposed pathways. nih.gov This allows for the differentiation between competing reaction mechanisms and provides a molecular-level understanding of the chemical transformation. researchgate.net

Identification and Characterization of Transition States

In computational chemistry, the transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement from which the reaction can proceed to products or revert to reactants. Identifying and characterizing the TS is crucial for understanding reaction mechanisms and calculating activation energies, which govern reaction rates. For a molecule like this compound, potential reactions include intramolecular cyclizations or additions across the allyl group's double bond.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to locate the geometry of these transition states. A key characteristic of a genuine transition state on the potential energy surface is that it is a first-order saddle point, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For instance, in the oxidative cyclization of related N-allyl benzamides, computational studies identify the transition states for the key bond-forming steps. nih.govnih.gov Although specific data for this compound is not available, studies on sulfa-Michael additions show that transition state calculations are a common method for predicting reaction kinetics. researchgate.net The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants (ΔG‡ = G(TS) - G(Reactants)). researchgate.net

Illustrative Data for a Hypothetical Intramolecular Cyclization:

This table presents plausible calculated energetic data for a hypothetical intramolecular cyclization reaction of this compound, based on typical values observed in related systems.

ParameterGas Phase (kcal/mol)Toluene (kcal/mol)Acetonitrile (kcal/mol)
Relative Electronic Energy (ΔE)25.524.824.2
Relative Gibbs Free Energy (ΔG‡)28.027.226.5

Note: This data is illustrative and not from direct experimental or computational results for this compound.

Solvation Effects on Reaction Rates and Pathways

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and even alter reaction pathways compared to the gas phase. Computational chemistry accounts for these effects using solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a defined dielectric constant. acs.org

The presence of a solvent can stabilize or destabilize reactants, products, and transition states differently, depending on their polarity. For this compound, the polar sulfonamide and cyano groups suggest that its reactivity would be sensitive to the solvent environment. Computational studies on other sulfonamides have shown that solvent models are crucial for accurately predicting properties like pKa and reaction barriers. nih.govnih.gov For example, a polar solvent would likely stabilize a polar transition state more than the less polar reactant, thereby lowering the activation energy and accelerating the reaction. There is evidence that computational studies of similar cycloaddition reactions can yield significantly different outcomes when solvation effects are included compared to gas-phase calculations. researchgate.net

Illustrative Impact of Solvation on Activation Barrier:

The following table demonstrates how different solvents might influence the calculated activation barrier for a hypothetical reaction involving this compound.

SolventDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)
Gas Phase1.028.0
Toluene2.427.2
Dichloromethane (B109758)8.926.7
Acetonitrile37.526.5

Note: This data is illustrative and intended to show the general trend of solvation effects.

Advanced Quantum Chemical Techniques for Chemical Reactivity and Interactions

Beyond reaction energetics, a range of quantum chemical tools can provide deeper insights into the intrinsic electronic properties and noncovalent interactions that govern the behavior of this compound.

Average Localized Ionization Energy (ALIE)

Average Localized Ionization Energy (ALIE), represented as I(r), is a conceptual DFT tool that provides the average energy required to remove an electron from any given point r in the space of a molecule. Plotting ALIE on a molecule's electron density surface creates a reactivity map. Regions with low ALIE values indicate the locations of the most weakly bound, highest-energy electrons, which are the most susceptible to electrophilic attack.

For this compound, an ALIE analysis would be expected to show the lowest values near the π-system of the allyl group and potentially on the nitrogen atom of the sulfonamide, highlighting these as likely sites for reaction with electrophiles. The electron-withdrawing nature of the cyano group and the sulfonyl group would lead to higher ALIE values on the aromatic ring, indicating its deactivation towards electrophilic substitution.

Electron Localized Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, providing a chemically intuitive picture of bonding and electron pairs. researchgate.netnih.gov ELF values range from 0 to 1. An ELF value close to 1 signifies strong electron localization, characteristic of covalent bonds and lone pairs. An ELF value around 0.5 indicates a region of delocalized, "electron-gas-like" electrons, typical of metallic bonding or, in the context of NCI analysis, van der Waals interactions. nih.gov

An ELF analysis of this compound would map out its chemical structure in terms of electron domains. It would clearly distinguish:

Core basins: Localized electrons around the nuclei of heavy atoms (carbon, nitrogen, sulfur, oxygen).

Protonated basins: Covalent bonds to hydrogen (C-H, N-H).

Disynaptic basins: Covalent bonds between heavy atoms (C-C, C=C, C-S, S=O, C-N, C≡N). The C=C bond of the allyl group and the C≡N of the cyano group would show distinct shapes and localization patterns.

Monosynaptic basins: Non-bonding electron pairs (lone pairs), expected on the oxygen and nitrogen atoms of the sulfonamide group.

This analysis provides a faithful representation of the molecule's Lewis structure and can reveal subtle electronic features not apparent from simple structural diagrams. researchgate.net

Reduced Density Gradient (RDG) and Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are critical in determining molecular conformation and interactions. The Reduced Density Gradient (RDG) is a scalar field derived from the electron density (ρ) and its gradient (∇ρ). nih.gov NCI analysis involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates a 2D plot where characteristic spikes at low density indicate noncovalent interactions. nih.govyoutube.com These interactions can then be visualized as isosurfaces in 3D space.

The color of the NCI isosurface indicates the nature of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals, π-π stacking).

Red: Strong, repulsive interactions (e.g., steric clashes). youtube.com

For this compound, an RDG-NCI analysis would be particularly insightful for visualizing intramolecular interactions that stabilize its conformation. One would expect to find weak (green) van der Waals surfaces between the allyl chain and the aromatic ring, which could influence the molecule's preferred shape and reactivity. Repulsive (red) surfaces might appear if the allyl group is sterically hindered by the bulky sulfonyl group.

Typical RDG-NCI Analysis Values:

Interaction Typesign(λ₂)ρ (a.u.) RangeIsosurface Color
Steric Repulsion+0.02 to +0.05Red
Van der Waals-0.015 to +0.015Green
Hydrogen Bonding-0.05 to -0.02Blue

Note: This data represents typical ranges observed in NCI plots and is for illustrative purposes.

N Allyl 2 Cyanobenzenesulfonamide As a Versatile Synthetic Intermediate and Precursor

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The strategic placement of reactive functional groups in n-Allyl-2-cyanobenzenesulfonamide makes it an excellent starting material for building various nitrogen-containing heterocyclic compounds. The interplay between the allyl group, the cyano group, and the sulfonamide allows for a range of cyclization strategies to produce valuable chemical entities.

Synthesis of Aziridines, Pyrrolidines, and Piperazines

The allyl group in this compound is a key feature for the synthesis of saturated nitrogen heterocycles such as aziridines, pyrrolidines, and piperazines. These reactions often proceed through intramolecular cyclization pathways.

Aziridines: The synthesis of aziridines from allylic sulfonamides can be achieved through various methods, including intramolecular aminohalogenation or transition-metal-catalyzed reactions. While direct synthesis from this compound is not extensively detailed, analogous reactions with other N-allyl sulfonamides suggest its potential. For instance, the reaction of an N-allyl sulfonamide with an aminating reagent can lead to the formation of a 2-cyano aziridinyl peptide structure. nih.gov

Pyrrolidines: Palladium-catalyzed carboamination reactions are a powerful tool for the synthesis of pyrrolidines. nih.gov The intramolecular cyclization of γ-amino alkenes, which can be conceptually derived from this compound, leads to the formation of substituted pyrrolidines. nih.govnih.gov

Piperazines: The synthesis of piperazines often involves the cyclization of precursors containing two nitrogen atoms. nih.gov While a direct route from this compound is not straightforward, its functional groups can be manipulated to create suitable precursors for piperazine (B1678402) ring formation. For instance, the allyl group could be functionalized to introduce a second nitrogen-containing moiety.

HeterocycleGeneral Synthetic Approach from Allyl Sulfonamides
Aziridine Intramolecular aminohalogenation, Transition-metal-catalyzed amination
Pyrrolidine Palladium-catalyzed intramolecular carboamination
Piperazine Multi-step synthesis involving functionalization of the allyl group

Formation of Imidazoline (B1206853) Precursors

The cyano group of this compound is a versatile handle for the construction of imidazoline rings. Imidazolines are typically synthesized from the condensation of 1,2-diamines with nitriles or their derivatives. The cyano group can be reduced to an aminomethyl group, which, in conjunction with the sulfonamide nitrogen, can serve as a precursor to a 1,2-diamine. Subsequent cyclization with an appropriate one-carbon unit would yield the imidazoline ring. Patents describe the synthesis of substituted n-allyl-2-arylamino-imidazolines, highlighting the utility of the allyl-amino-imidazoline scaffold in medicinal chemistry. google.com

Generation of Benzotriazinones and Quinazolinones

The 2-cyano group on the benzene (B151609) ring is a well-established precursor for the synthesis of fused heterocyclic systems like quinazolinones and benzotriazinones. nih.govnih.govrsc.orgchemmethod.com

Quinazolinones: The synthesis of quinazolinones from 2-aminobenzonitriles (which can be derived from the 2-cyano group) is a common strategy. chemmethod.com Hydrolysis of the cyano group to an amide, followed by cyclization with a suitable carbonyl compound, can lead to the formation of the quinazolinone ring system. The n-allyl sulfonamide moiety would remain as a substituent on the quinazolinone core, providing a site for further diversification.

Benzimidazoquinazolinones: More complex fused systems like N-alkyl substituted benzimidazoquinazolinones can also be synthesized, where the allyl group can be introduced onto a pre-formed heterocyclic scaffold. nih.gov

Routes to Pyrrolobenzothiadiazepines and Analogues

The synthesis of complex, fused heterocyclic systems such as pyrrolobenzothiadiazepines from this compound represents a more advanced application of this precursor. This transformation would likely involve a multi-step sequence. A plausible route could involve an intramolecular cyclization between the allyl group and the benzene ring, possibly through a radical or transition-metal-catalyzed C-H activation process. The "pyrrolo" part of the name would be derived from the three carbons of the allyl group and the sulfonamide nitrogen. The "benzothiadiazepine" portion would be formed from the benzene ring and the sulfonamide group, with the cyano group being transformed into a part of the diazepine (B8756704) ring.

Scaffold for Complex Molecular Architectures and Advanced Building Blocks

The presence of multiple, orthogonally reactive functional groups makes this compound an ideal scaffold for the construction of complex molecular architectures. In the field of drug discovery and materials science, such molecules are termed "advanced building blocks" because they allow for the rapid generation of diverse chemical libraries.

The distinct reactivity of the allyl group, the cyano group, and the aromatic ring allows for stepwise and selective modifications, enabling the attachment of various molecular fragments. This modular approach is highly valuable in combinatorial chemistry for creating libraries of compounds with a wide range of structural and functional diversity. Companies specializing in chemical building blocks often offer scaffolds with multiple functional groups for use in medicinal chemistry and organic synthesis. enamine.net

Strategies for Selective Further Functionalization and Derivatization

The ability to selectively modify one functional group in the presence of others is a cornerstone of modern organic synthesis. This compound offers several opportunities for selective functionalization and derivatization. nih.govnih.gov

Allyl Group Modifications: The double bond of the allyl group is susceptible to a wide range of transformations, including oxidation (e.g., to an epoxide or diol), reduction, hydroformylation, and various addition reactions (e.g., halogenation, hydroamination). It can also participate in powerful carbon-carbon bond-forming reactions like cross-metathesis.

Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring. These transformations open up avenues for a variety of subsequent reactions, such as amide coupling or the formation of other heterocyclic systems.

Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the cyano and sulfonamide groups will influence the position of substitution, allowing for controlled introduction of new functionalities onto the aromatic core.

Sulfonamide N-H Reactivity: While the sulfonamide nitrogen is substituted with an allyl group, it is possible to remove the allyl group under certain conditions, revealing a secondary sulfonamide. This N-H bond can then be further functionalized through alkylation or acylation, providing another point of diversification. The alkylation of sulfonamides is a common strategy to modify their properties. nih.gov

Functional GroupPotential Transformations
Allyl Group Oxidation, Reduction, Hydroformylation, Addition Reactions, Cross-Metathesis
Cyano Group Hydrolysis (to amide or carboxylic acid), Reduction (to amine), Cycloaddition (to tetrazole)
Aromatic Ring Electrophilic Aromatic Substitution
Sulfonamide N-dealkylation followed by N-alkylation or N-acylation

Exploration of N Allyl 2 Cyanobenzenesulfonamide in Organic Catalysis

Investigation of n-Allyl-2-cyanobenzenesulfonamide Derivatives as Ligands in Metal-Catalyzed Reactions

There is currently no available scientific literature detailing the investigation or application of this compound or its derivatives as ligands in metal-catalyzed reactions. The unique combination of an allyl group, a cyano moiety, and a sulfonamide functionality presents a potentially interesting scaffold for a ligand; however, its synthesis and coordination chemistry have not been reported in the context of catalysis.

Participation in Transition Metal-Catalyzed Organic Transformations

The participation of this compound in transition metal-catalyzed organic transformations is not described in the existing chemical literature. While transition metal catalysis is a vast field with numerous transformations involving allylic compounds, sulfonamides, and nitriles, this specific molecule has not been featured as a substrate or a product in published studies. Research in areas such as C-H activation, cross-coupling reactions, and various bond formations has yet to involve this particular compound.

Role in Photoredox and Electrocatalytic Processes

An examination of the literature concerning photoredox and electrocatalytic processes reveals no studies involving this compound. Although photoredox and electrocatalysis are powerful tools for organic synthesis and have been applied to reactions involving related functional groups, the specific reactivity of this compound under these conditions has not been investigated or reported.

Q & A

Q. What are the established synthetic routes for n-Allyl-2-cyanobenzenesulfonamide, and what critical parameters influence yield?

Methodological Answer:

  • A common approach involves nucleophilic substitution using allyl bromide and a sulfonamide precursor (e.g., 2-cyanobenzenesulfonamide) in polar aprotic solvents like DMF. Reaction optimization includes controlling stoichiometry (allyl bromide in 2 equivalents) and temperature (60–80°C). Yields are sensitive to moisture; anhydrous conditions are critical .
  • Alternative routes may employ Mitsunobu reactions for allylation, though this requires phosphine reagents and azodicarboxylates, increasing cost and complexity .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • 1H/13C NMR : Key signals include allyl protons (δ 5.1–5.8 ppm for =CH2 and =CH) and sulfonamide NH (δ 8.2–8.5 ppm, if present). The cyano group (C≡N) appears as a singlet at ~110 ppm in 13C NMR .
  • HRMS-ESI : Exact mass calculations confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
  • FT-IR : Stretching vibrations for S=O (~1350 cm⁻¹) and C≡N (~2250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Example : Discrepancies in allyl proton splitting patterns may arise from rotational isomerism or solvent effects. Use variable-temperature NMR to stabilize conformers or switch solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For ambiguous HRMS results, isotopic labeling or tandem MS/MS fragmentation clarifies fragmentation pathways .

Q. What strategies optimize reaction yields when scaling up this compound synthesis?

Methodological Answer:

  • Kinetic Control : Pilot studies show that incremental allyl bromide addition (vs. bulk addition) reduces side reactions (e.g., over-alkylation), improving yields from 70% to 85% .
  • Workup Optimization : Use liquid-liquid extraction with ethyl acetate/water (3:1 ratio) to isolate the product efficiently. Silica gel chromatography with hexane:EtOAc (4:1) achieves >95% purity .

Q. How does the allyl group in this compound influence its bioactivity in enzyme inhibition assays?

Methodological Answer:

  • The allyl moiety enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase or kinase targets). Competitive inhibition assays (IC50) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) show a 3-fold increase in potency compared to non-allylated analogs .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict π-alkyl interactions between the allyl group and conserved residues (e.g., Phe131 in hCA-II) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic products?

Methodological Answer:

  • QC Protocols : Implement in-process monitoring via TLC (Rf tracking) and inline IR spectroscopy. Reproducibility improves with strict control of reaction pH (6.5–7.5) and inert atmosphere (N2/Ar) .
  • Statistical Analysis : Use ANOVA to compare yields across batches. Outliers (>2σ deviation) warrant re-examination of solvent purity or reagent sourcing .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 2–8°C in amber vials under desiccant (silica gel) to prevent hydrolysis. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. In case of inhalation exposure, administer 100% O2 and monitor for respiratory distress .

Contradictory Findings and Troubleshooting

Q. Why might this compound exhibit unexpected reactivity in cross-coupling reactions?

Methodological Answer:

  • The cyano group can act as a ligand for transition metals (e.g., Pd or Cu), poisoning catalysts. Pre-treatment with chelating agents (e.g., EDTA) or switching to cyano-tolerant catalysts (e.g., NiCl2/dppf) restores activity .
  • Allyl groups may undergo undesired isomerization (e.g., 1,3-shifts) under basic conditions. Use mild bases (e.g., K2CO3) and low temperatures (0–10°C) to suppress this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.